4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid involves multiple steps, including the formation of the benzothiadiazole ring and subsequent sulfonylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid: Similar structure but with an acetic acid moiety instead of a phenylbutanoic acid.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: An amide derivative with a pyridine ring.
Uniqueness
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid is unique due to its specific combination of the benzothiadiazole ring and the phenylbutanoic acid moiety.
Properties
Molecular Formula |
C16H15N3O4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylbutanoic acid |
InChI |
InChI=1S/C16H15N3O4S2/c20-15(21)9-12(11-5-2-1-3-6-11)10-17-25(22,23)14-8-4-7-13-16(14)19-24-18-13/h1-8,12,17H,9-10H2,(H,20,21) |
InChI Key |
VUMAYFRPKADKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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